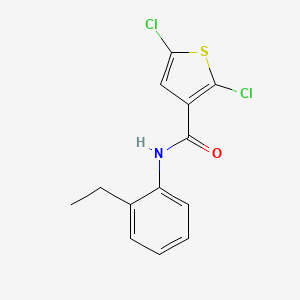

2,5-dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the family of thiophene derivatives and has been studied extensively for its mechanism of action and physiological effects.

科学的研究の応用

Synthesis and Anticancer Activity

Research has focused on synthesizing new derivatives of thiophene carboxamide for potential anticancer applications. One study described the synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which showed inhibitory activity against several cell lines, especially those containing a thiazolidinone ring or thiosemicarbazide moiety in their structure (Atta & Abdel‐Latif, 2021).

Molluscicidal Properties

Another area of research is the exploration of thiophene derivatives for molluscicidal properties, aiming at combating schistosomiasis by targeting the intermediate host snails. The study on thiazolo[5,4-d]pyrimidines demonstrated potential in this regard (El-bayouki & Basyouni, 1988).

Antitubercular Activity

Thiophene carboxamide derivatives have also been studied for their antitubercular properties. A notable research synthesized novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides that exhibited promising antitubercular activity against Mycobacterium tuberculosis, with some analogs showing low cytotoxicity profiles (Marvadi et al., 2020).

Antibacterial and Antibiofilm Properties

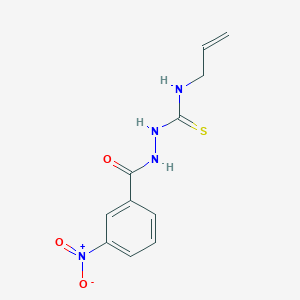

The synthesis of new thiourea derivatives has shown significant anti-pathogenic activity, especially against bacteria capable of forming biofilms. This research highlights the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antinociceptive Activity

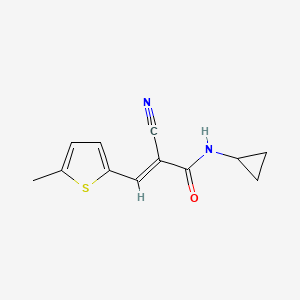

A study on the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides revealed their potential for antinociceptive activity, opening avenues for pain management research (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

作用機序

Target of Action

Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Mode of Action

Based on the known actions of similar thiophene derivatives, it can be inferred that the compound might interact with its targets, leading to changes in their function .

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These suggest that the compound might affect multiple biochemical pathways.

Result of Action

Based on the known actions of similar thiophene derivatives, it can be inferred that the compound might have a variety of biological effects .

特性

IUPAC Name |

2,5-dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NOS/c1-2-8-5-3-4-6-10(8)16-13(17)9-7-11(14)18-12(9)15/h3-7H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCJPLWFHWCFTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3-Dichlorophenyl)formamido]propanoic acid](/img/structure/B2354566.png)

![4-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2354575.png)

![[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2354579.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2354580.png)

![N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354582.png)

![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)